Tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a but-3-en-1-yl group, and a cyano group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the But-3-en-1-yl Group: The but-3-en-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic addition reaction using a cyanide source.
Protection with Tert-butyl Group: The tert-butyl group is introduced through a protection reaction using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(but-3-en-1-yl)-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(but-3-en-1-yl)-4-methylpiperidine-1-carboxylate
- Tert-butyl 4-(but-3-en-1-yl)-4-aminopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(but-3-en-1-yl)-4-cyanopiperidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C15H24N2O2 |
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Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl 4-but-3-enyl-4-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-5-6-7-15(12-16)8-10-17(11-9-15)13(18)19-14(2,3)4/h5H,1,6-11H2,2-4H3 |
InChI Key |
BHBUFHKMYHOLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCC=C)C#N |
Origin of Product |
United States |
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